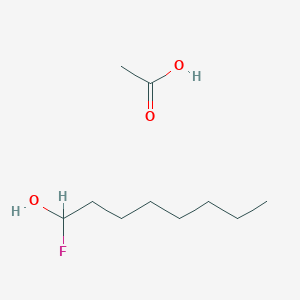
Acetic acid;1-fluorooctan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1-fluorooctan-1-ol is a compound that combines the properties of acetic acid and 1-fluorooctan-1-ol Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste It is widely used in the chemical industry and as a food preservative 1-Fluorooctan-1-ol is an organic compound with a fluorine atom attached to an eight-carbon chain alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-fluorooctan-1-ol can be achieved through esterification, where acetic acid reacts with 1-fluorooctan-1-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of acetic acid involves several methods, including the carbonylation of methanol, oxidation of ethanol, and oxidation of butane and butene . The production of 1-fluorooctan-1-ol can be achieved through the fluorination of octanol using fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-fluorooctan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in 1-fluorooctan-1-ol can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester bond can be reduced to yield the original alcohol and acetic acid.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Acid or base catalysts are often employed to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield 1-fluorooctanoic acid, while reduction of the ester bond can regenerate acetic acid and 1-fluorooctan-1-ol.
Scientific Research Applications
Acetic acid;1-fluorooctan
Properties
CAS No. |
61350-06-9 |
|---|---|
Molecular Formula |
C10H21FO3 |
Molecular Weight |
208.27 g/mol |
IUPAC Name |
acetic acid;1-fluorooctan-1-ol |
InChI |
InChI=1S/C8H17FO.C2H4O2/c1-2-3-4-5-6-7-8(9)10;1-2(3)4/h8,10H,2-7H2,1H3;1H3,(H,3,4) |
InChI Key |
TXAWKYGKBAPDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(O)F.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















